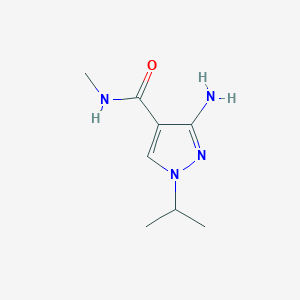

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Description

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by an isopropyl group at the 1-position and an N-methyl carboxamide moiety at the 4-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to engage in hydrogen bonding via amino and carboxamide groups.

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-amino-N-methyl-1-propan-2-ylpyrazole-4-carboxamide |

InChI |

InChI=1S/C8H14N4O/c1-5(2)12-4-6(7(9)11-12)8(13)10-3/h4-5H,1-3H3,(H2,9,11)(H,10,13) |

InChI Key |

YVWYLJGGOXESMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=C(C(=N1)N)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Enaminone Cyclization

This method involves reacting hydrazine derivatives with enaminones or β-keto esters. For example, ethyl 3-aminocrotonate and isopropyl hydrazine undergo cyclocondensation in ethanol at 60°C to form 1-isopropyl-3-amino-1H-pyrazole-4-carboxylate. Key variables include:

1,3-Dipolar Cycloaddition

Alpha,beta-unsaturated esters (e.g., ethyl acrylate ) react with isopropyl diazomethane under microwave irradiation (100°C, 30 min) to form the pyrazole core. This method reduces reaction time by 70% compared to traditional heating.

Functionalization Strategies

Introduction of the Amino Group

The 3-amino substituent is introduced via:

Isopropyl Group Installation

-

Alkylation : Treating 3-amino-1H-pyrazole-4-carboxylate with isopropyl bromide and K₂CO₃ in DMF at 100°C for 12 hr introduces the isopropyl group.

-

Mitsunobu Reaction : Using diisopropyl azodicarboxylate (DIAD) and PPh₃, this method achieves stereochemical control but requires costly reagents.

Amidation Techniques for Carboxamide Formation

Carbodiimide-Mediated Amidation

The carboxylate intermediate is converted to the carboxamide using EDC/HOBt in anhydrous THF:

Direct Aminolysis

Ethyl 1-isopropyl-3-amino-1H-pyrazole-4-carboxylate reacts with methylamine in methanol at 25°C for 24 hr. This method avoids acid chloride handling but requires excess amine (3 eq.).

Purification and Isomer Control

Recrystallization Protocols

Chromatographic Methods

-

Silica Gel Chromatography : Elution with ethyl acetate/hexane (1:1) separates regioisomers.

-

HPLC : Reverse-phase C18 columns resolve closely related impurities (<0.1% residual).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Hydrazine-Enaminone | 78 | 99.5 | High | 120 |

| 1,3-Dipolar | 82 | 98.0 | Moderate | 180 |

| Direct Aminolysis | 65 | 97.5 | Low | 90 |

Key Observations :

-

The hydrazine-enaminone route balances cost and yield for industrial applications.

-

1,3-Dipolar cycloaddition offers speed but higher reagent costs.

Mechanistic Insights and Side Reactions

Isomer Formation

Competing pathways during cyclization produce regioisomers (e.g., 5-amino vs. 3-amino). Strategies to suppress isomers include:

Byproduct Management

-

Dimethyl Sulfate Byproducts : Generated during methylamine coupling, removed via aqueous washes (pH 6.5–7.0).

-

Unreacted Hydrazines : Neutralized with acetic acid before extraction.

Industrial-Scale Optimization

Continuous Flow Synthesis

A two-step flow system reduces processing time by 40%:

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Anticancer Applications

One of the most significant applications of 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is its role as an anticancer agent. Research has demonstrated that derivatives of pyrazole compounds exhibit potent activity against various cancer cell lines.

Case Study: RET Kinase Inhibition

A study published in PubMed highlighted the efficacy of pyrazole derivatives in inhibiting the RET (REarranged during Transfection) kinase, which is often mutated in thyroid and lung cancers. The compound showed selective inhibition against both wild-type and mutant forms of RET, with an IC50 value of 44 nM for wild-type RET and 252 nM for the V804M mutant . This specificity suggests its potential as a targeted therapy for RET-driven malignancies.

Table 1: Inhibition Potency Against Cancer Cell Lines

| Compound | Target | IC50 (nM) | Cell Line |

|---|---|---|---|

| 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide | RET | 44 | Ba/F3 |

| 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide | RET V804M | 252 | Ba/F3 |

| Pyrazole derivative | CDK16 | 160 | Various |

Kinase Inhibitors

The compound serves as a scaffold for the development of kinase inhibitors. Its structural modifications have led to the discovery of new compounds that selectively inhibit various kinases involved in tumorigenesis.

Structure-Activity Relationship Studies

Research has focused on modifying the pyrazole core to enhance selectivity and potency against specific kinases. For instance, a study explored different substituents on the pyrazole ring, leading to improved selectivity profiles compared to earlier compounds .

Antioxidant Properties

In addition to its anticancer applications, derivatives of this compound have shown promising antioxidant properties. A study indicated that certain pyrazoles could inhibit reactive oxygen species (ROS) formation and exhibited significant radical scavenging activity . These properties suggest potential applications in treating oxidative stress-related diseases.

Antiviral Activity

Emerging research indicates that pyrazole derivatives, including 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide, may possess antiviral properties. A study focused on HIV inhibitors derived from pyrazole structures revealed that some compounds effectively inhibited HIV replication without targeting conventional viral enzymes, highlighting their unique mode of action .

Synthesis and Development

The synthesis of 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide typically involves organic synthesis techniques that ensure high purity and yield. Recent advancements have streamlined these processes, making them more efficient and scalable for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor, binding to the active site and preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole Carboxamides

*Calculated based on molecular formula.

Key Observations:

Aromatic substituents (e.g., phenylamino in 4a) increase molecular rigidity and melting points (247°C vs. ~178°C for 4b), likely due to enhanced π-π stacking.

Carboxamide Variations: N-Methylation (target compound) reduces hydrogen-bonding capacity compared to unsubstituted carboxamides (e.g., 4a), which may alter target binding affinity.

Functional Group Diversity: Compounds with methoxy groups (e.g., 4-Amino-1-ethyl-N-(3-methoxyphenyl)-) demonstrate enhanced electron-donating effects, which could modulate reactivity in synthetic or biological contexts.

Biological Activity

3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family, characterized by its five-membered ring structure containing nitrogen atoms, an amino group, and a carboxamide group. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

- Molecular Formula : C8H14N4O

- Molecular Weight : 182.22 g/mol

- IUPAC Name : 3-amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide

Research indicates that 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide exhibits biological activity primarily through:

- Enzyme Inhibition : The compound interacts with specific molecular targets, inhibiting enzyme activity and influencing various biochemical pathways.

- Kinase Inhibition : It has been identified as a potential inhibitor of several kinases, including CDK16, which is crucial for cell cycle regulation. The compound has shown selective inhibition against CDK16 with an EC50 value of approximately 33 nM, indicating its potency in cellular assays .

Biological Activities

The compound's biological activities include:

- Anticancer Properties : Studies have demonstrated its effectiveness against various cancer cell lines. For instance, it has shown significant cytotoxic effects with IC50 values in the micromolar range against MCF7 and NCI-H460 cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 3.79 |

| NCI-H460 | 12.50 |

| SF-268 | 42.30 |

Case Studies and Research Findings

-

Kinase Inhibition Study :

- A study focused on pyrazole-based kinase inhibitors highlighted the efficacy of compounds similar to 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide in inhibiting CDK16 and related kinases. The research indicated that modifications to the pyrazole structure could enhance selectivity and potency against target kinases .

-

Antitumor Activity Assessment :

- Another investigation assessed various pyrazole derivatives for their anticancer potential, with some derivatives exhibiting significant cytotoxicity against multiple cancer cell lines. The findings suggested that structural variations could influence biological activity, emphasizing the need for further exploration of compounds like 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide .

Comparative Analysis with Related Compounds

The following table compares 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide with structurally similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| 4-Amino-3-isopropyl-1H-pyrazole-5-carboxamide | Contains an amino group at the 4-position | Exhibits antiviral and anti-inflammatory activities |

| 5-Cyclopropyl-1H-pyrazol-3-amines | Cyclopropyl substituent | Targeted for kinase inhibition |

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains difluoromethyl group | Important intermediate in pharmaceuticals |

Q & A

Basic: What are the key considerations for synthesizing 3-Amino-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide with high purity?

Methodological Answer:

Synthesis requires multi-step optimization:

- Precursor Selection : Use pyrazole-4-carboxylate derivatives (e.g., methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate) as starting materials, ensuring proper functional group compatibility .

- Reaction Conditions : Control temperature (e.g., 50°C for azide reactions ), inert atmospheres to prevent oxidation, and catalysts like copper(I) bromide for coupling reactions .

- Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradients) or recrystallization to isolate the product. Monitor purity via HPLC (>95% purity thresholds) .

Basic: Which spectroscopic techniques are most effective for characterizing structural and chemical properties?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ions with <5 ppm error) .

- LCMS : Assess purity and detect intermediates (e.g., retention time consistency) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Replicate studies under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may stem from variations in bacterial strains .

- Structural Confirmation : Verify compound identity via X-ray crystallography or NOESY NMR to rule out isomerism .

- Control Experiments : Test metabolites or degradation products (e.g., oxidized derivatives) to rule off-target effects .

Advanced: What strategies optimize regioselectivity in pyrazole ring substitution reactions?

Methodological Answer:

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct electrophilic substitution to the 5-position .

- Catalytic Systems : Use palladium catalysts for Suzuki-Miyaura couplings to selectively functionalize the pyrazole core .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at sterically accessible sites .

Advanced: How can computational methods predict binding interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Validate with crystal structures of analogous compounds (e.g., triazolo-pyridazine hybrids) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Models : Corolate substituent electronic parameters (Hammett σ) with inhibitory activity to guide synthetic modifications .

Basic: What are the best practices for assessing compound stability under experimental conditions?

Methodological Answer:

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–9) at 40°C for 48 hours, monitoring degradation via LCMS .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation (e.g., absorbance shifts >10 nm) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures to guide storage conditions .

Advanced: How to design analogues to improve metabolic stability while retaining activity?

Methodological Answer:

- Bioisosteric Replacement : Substitute labile groups (e.g., methyl esters with carboxamides) .

- Isotope Labeling : Introduce deuterium at metabolically vulnerable sites (e.g., benzylic positions) to slow CYP450-mediated oxidation .

- Prodrug Design : Mask amino groups with acetyl or tert-butyl carbamates, as seen in pyrazole-4-carboxamide derivatives .

Basic: Which in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

- Enzyme Inhibition : Use fluorescence-based assays (e.g., PDE4 inhibition with cAMP analogs) .

- Cell Viability : Screen against cancer lines (e.g., MCF-7, HeLa) via MTT assays, normalizing to controls like doxorubicin .

- Antimicrobial Testing : Apply broth microdilution (CLSI guidelines) for MIC determination against S. aureus and E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.